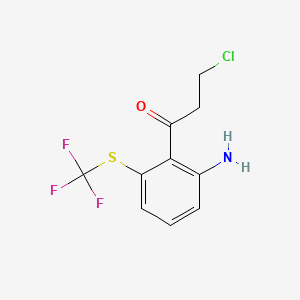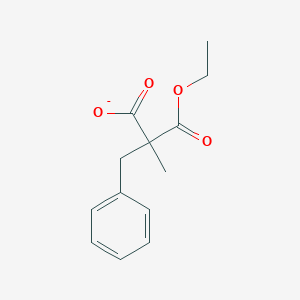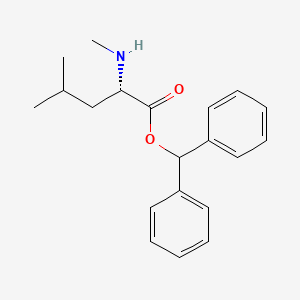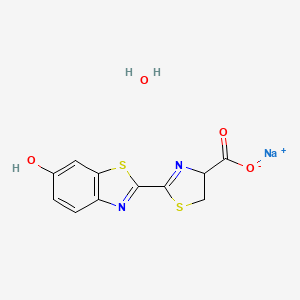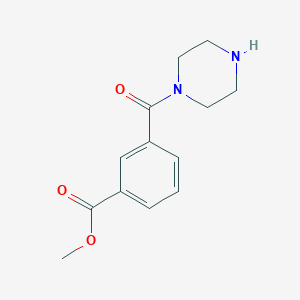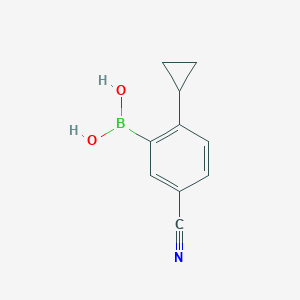
(5-Cyano-2-cyclopropylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyano-2-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a boronic acid derivative that features a cyano group and a cyclopropyl group attached to a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
(5-Cyano-2-cyclopropylphenyl)boronic acid can be synthesized through various methods. One common approach involves the borylation of aryl halides using palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This method typically employs an aryl halide, a boronic acid or boronate ester, and a palladium catalyst under mild reaction conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of catalyst, solvent, and reaction conditions is crucial to ensure the desired product is obtained with minimal by-products.
化学反応の分析
Types of Reactions
(5-Cyano-2-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The cyano group can be reduced to an amine.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.
Major Products Formed
Oxidation: Phenols.
Reduction: Amines.
Substitution: Biaryl compounds or other substituted aromatic compounds.
科学的研究の応用
(5-Cyano-2-cyclopropylphenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a molecular probe or ligand in biological assays.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (5-Cyano-2-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of transient intermediates, such as boronate esters, which facilitate the transfer of functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with diols or other nucleophilic groups .
類似化合物との比較
Similar Compounds
Uniqueness
This compound is unique due to the presence of both a cyano group and a cyclopropyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
特性
分子式 |
C10H10BNO2 |
|---|---|
分子量 |
187.00 g/mol |
IUPAC名 |
(5-cyano-2-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-6-7-1-4-9(8-2-3-8)10(5-7)11(13)14/h1,4-5,8,13-14H,2-3H2 |
InChIキー |
WOBKSWVRCDXKOI-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C#N)C2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


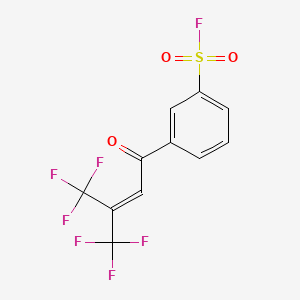
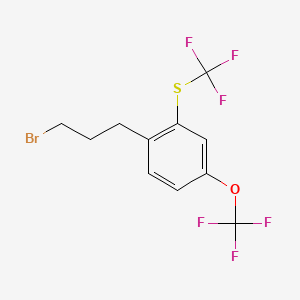
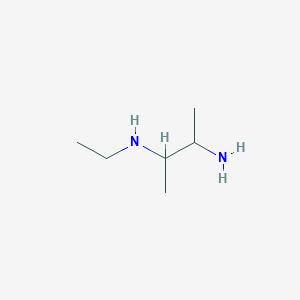
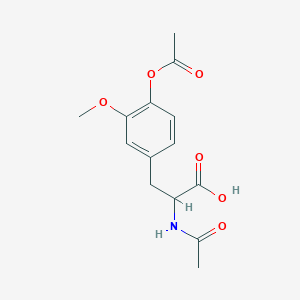
![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)
